

# EOC317: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of **EOC317**, a multi-targeted kinase inhibitor. While a comprehensive public kinome scan for **EOC317** is not available, this document summarizes its known inhibitory activities against key kinase targets and compares them with other well-characterized kinase inhibitors, Sorafenib and Regorafenib. This guide is intended to provide an objective overview based on available experimental data to inform research and drug development decisions.

### Introduction to EOC317

**EOC317** (also known as ACTB-1003) is an orally available small molecule inhibitor targeting multiple receptor tyrosine kinases involved in angiogenesis and oncogenesis. Its primary targets include Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tyrosine-protein kinase receptor Tie-2. Due to its multitargeted nature, understanding its selectivity profile is crucial for predicting its therapeutic efficacy and potential off-target effects.

## **Comparative Kinase Inhibition Profile**

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **EOC317** against its primary targets, alongside the IC50 values for Sorafenib and Regorafenib for a broader range of kinases. This allows for a comparative assessment of potency and selectivity against these key signaling molecules.



| Kinase Target | EOC317 IC50 (nM) | Sorafenib IC50<br>(nM) | Regorafenib IC50<br>(nM) |
|---------------|------------------|------------------------|--------------------------|
| FGFR1         | 6                | -                      | -                        |
| VEGFR1        | -                | -                      | 13                       |
| VEGFR2        | 2                | 90                     | 4.2                      |
| VEGFR3        | -                | -                      | 46                       |
| Tie-2         | 4                | -                      | -                        |
| PDGFRβ        | -                | 57                     | 22                       |
| c-KIT         | -                | 68                     | 7                        |
| RET           | -                | -                      | 1.5                      |
| Raf-1         | -                | 6                      | 2.5                      |
| B-RAF         | -                | 22                     | 28                       |
| B-RAF (V600E) | -                | 38                     | 19                       |

Note: A hyphen (-) indicates that data was not readily available in the public domain.

## **Signaling Pathways Targeted by EOC317**

**EOC317** exerts its effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagrams below, generated using the DOT language, illustrate the simplified signaling cascades of the primary targets of **EOC317**.





#### Click to download full resolution via product page

Caption: Simplified FGFR1 signaling pathway and the inhibitory action of EOC317.



#### Click to download full resolution via product page

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of EOC317.









Click to download full resolution via product page



 To cite this document: BenchChem. [EOC317: A Comparative Analysis of Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684530#eoc317-selectivity-profiling-against-a-kinase-panel]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com